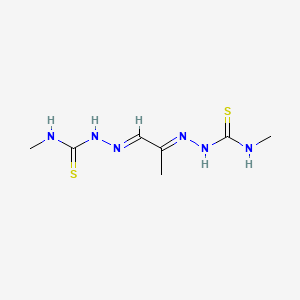
pyruvaldehyde bis(n4-methylthiosemicarbazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pyruvaldehyde bis(n4-methylthiosemicarbazone): is a chemical compound known for its applications in various fields, including medical imaging and cancer therapy. It is a derivative of pyruvaldehyde and thiosemicarbazone, forming a complex that has shown significant potential in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) typically involves the reaction of pyruvaldehyde with N4,N4-dimethylthiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.
Scientific Research Applications
Chemistry: In chemistry, pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) is used as a ligand in coordination chemistry, forming complexes with various metals .
Biology: In biological research, this compound is used to study enzyme interactions and cellular processes. Its ability to form stable complexes makes it a valuable tool for probing biological systems .
Medicine: In medicine, pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) has shown promise as a radiopharmaceutical agent for positron emission tomography (PET) imaging. It is also being investigated for its potential in cancer therapy due to its ability to inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) involves its ability to form stable complexes with metal ions. These complexes can interact with cellular components, leading to various biological effects. For instance, in cancer therapy, the compound can inhibit tumor growth by interfering with cellular metabolism and inducing apoptosis .
Comparison with Similar Compounds
- Pyruvaldehyde bis(N4-methylthiosemicarbazone)
- Copper(II) pyruvaldehyde bis(thiosemicarbazone)
- Copper(II) ethylglyoxal bis(N4-methylthiosemicarbazone)
Uniqueness: pyruvaldehyde bis(n4-methylthiosemicarbazone) is unique due to its specific chemical structure, which allows it to form highly stable complexes with metal ions. This stability is crucial for its applications in medical imaging and cancer therapy, where precise targeting and minimal side effects are essential .
Properties
IUPAC Name |
1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRMMJOMMTPKJ-ZVSIBQGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C=NNC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C=N/NC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-68-7 |
Source


|
| Record name | Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTSM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
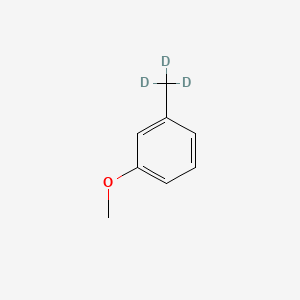
![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)
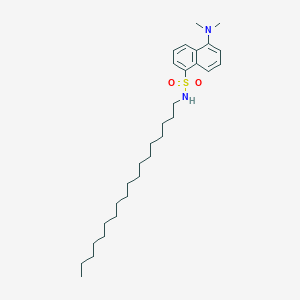
![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)
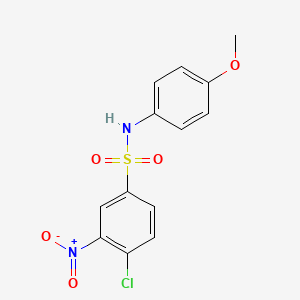
![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)
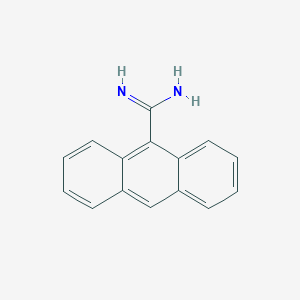
![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)
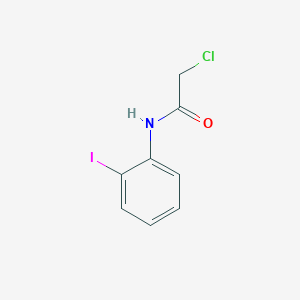
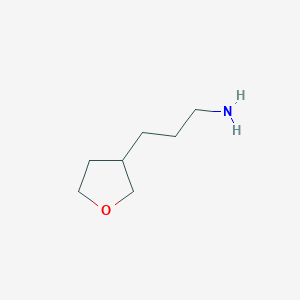
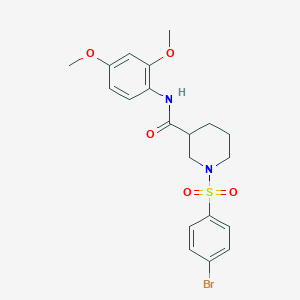
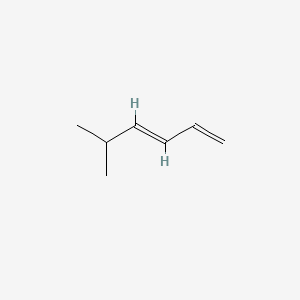
![7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1623779.png)

